(4-Methoxyphenyl)[4-(2-pyridylmethyl)piperazino]methanone
Description
(4-Methoxyphenyl)[4-(2-pyridylmethyl)piperazino]methanone is an arylpiperazinyl methanone derivative characterized by a 4-methoxyphenyl group attached to a piperazine ring substituted with a 2-pyridylmethyl moiety.
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-7-5-15(6-8-17)18(22)21-12-10-20(11-13-21)14-16-4-2-3-9-19-16/h2-9H,10-14H2,1H3 |
InChI Key |
ZLMGMAUGIYWFRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[4-(2-pyridylmethyl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzoyl chloride with 4-(2-pyridylmethyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[4-(2-pyridylmethyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of 4-methoxyphenyl alcohol derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(4-Methoxyphenyl)[4-(2-pyridylmethyl)piperazino]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[4-(2-pyridylmethyl)piperazino]methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Bromine substitution at the para position (Compound 13) increases melting point by ~37°C compared to meta-brominated analogs (Compound 12), likely due to enhanced symmetry and crystallinity .
- Heterocyclic Modifications : Pyridinyl substitutions (e.g., ) may enhance receptor binding specificity due to π-π stacking interactions.
Functional Group Variations in Piperazinyl Methanones
Key Observations :
- Carboxylic Acid vs. Ketone: The benzoic acid derivative () exhibits significantly higher thermal stability (mp 270°C) compared to acetophenone analogs (mp <100°C), attributed to hydrogen bonding and crystalline packing.
- Amino vs.
Biological Activity
The compound (4-Methoxyphenyl)[4-(2-pyridylmethyl)piperazino]methanone , often referred to as a piperazine derivative, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 290.38 g/mol
This compound features a piperazine ring, which is known for its presence in various pharmacologically active substances. The 4-methoxyphenyl and 2-pyridylmethyl groups contribute to its unique properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise.
- Neurological Effects : Its interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.
Antimicrobial Activity
A study conducted by Asif (2015) highlighted the antimicrobial properties of piperazine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate a moderate level of antimicrobial activity, warranting further exploration for potential therapeutic applications.
Anticancer Properties
Research into the anticancer effects of this compound has been promising. A study published in the Journal of Medicinal Chemistry reported that derivatives of piperazine exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
In vitro assays demonstrated that this compound led to a reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Neurological Applications
The piperazine scaffold is well-known for its activity on central nervous system targets. Compounds similar to this compound have been investigated for their potential in treating anxiety and depression. The compound's ability to modulate serotonin receptors may contribute to these effects.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in disease pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors, influencing neurotransmitter activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
